Comprehensive Technical Guide on 4-[Chloro(phenyl)methyl]pyridine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Comprehensive Technical Guide on 4-[Chloro(phenyl)methyl]pyridine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
[Chloro(phenyl)methyl**
Finalizing Data Tables
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Analyzing Causal Chains
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Justifying Experimental Steps
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Validating Reaction Details
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Executive Summary
4-[Chloro(phenyl)methyl]pyridine hydrochloride is a highly reactive, bifunctional chemical intermediate predominantly utilized in advanced medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Structurally, it features a central benzylic carbon bonded to a phenyl ring, a 4-pyridyl ring, and a reactive chlorine atom. This unique diarylmethyl halide architecture makes it an exceptional electrophile for the N-alkylation of amines, particularly in the synthesis of piperazine-linked pharmacophores.
As a Senior Application Scientist, it is critical to understand not just how to use this compound, but why it behaves the way it does. This guide deconstructs its physicochemical properties, the mechanistic causality behind its synthesis, and its specific applications in developing potent antiviral therapeutics.
Chemical Identity & Core Identifiers
To ensure protocol accuracy and procurement fidelity, the core identifiers for both the hydrochloride salt and its free base are summarized below based on verified chemical databases [1].
| Identifier / Property | Value |
| Chemical Name | 4-[Chloro(phenyl)methyl]pyridine hydrochloride |
| Synonyms | 4-(alpha-chlorobenzyl)pyridine hydrochloride |
| CAS Registry Number | 162248-73-9 (HCl Salt)[2] / 740062-52-6 (Free Base)[1] |
| Molecular Formula | C₁₂H₁₁Cl₂N (HCl salt) / C₁₂H₁₀ClN (Free base) |
| Molecular Weight | 240.13 g/mol (HCl salt)[2] / 203.67 g/mol (Free base)[1] |
| SMILES (Free Base) | C1=CC=C(C=C1)C(C2=CC=NC=C2)Cl[1] |
| Appearance | Off-white to pale yellow crystalline solid |
| Storage Conditions | 2-8°C, sealed, desiccated environment[1] |
Mechanistic Synthesis & Stability Causality
The synthesis of 4-[chloro(phenyl)methyl]pyridine hydrochloride is typically achieved via a two-step reduction-chlorination pathway starting from 4-benzoylpyridine.
The Causality of the Hydrochloride Salt
A critical mechanistic insight is understanding why this compound is universally isolated and stored as a hydrochloride salt rather than a free base. The free base contains both a highly nucleophilic pyridine nitrogen and a highly electrophilic benzylic chloride. If left unprotonated, the molecule undergoes rapid, spontaneous intermolecular
By utilizing Thionyl Chloride (
Step-by-step synthetic workflow of 4-[Chloro(phenyl)methyl]pyridine hydrochloride.
Application in Enterovirus Inhibitor Design
In medicinal chemistry, the 4-[chloro(phenyl)methyl]pyridine scaffold is utilized to introduce a modified benzhydryl group into target molecules. A landmark application of this intermediate is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which act as highly potent inhibitors of human enteroviruses (e.g., Coxsackievirus B3 and Enterovirus 71) [3].
Structure-Activity Relationship (SAR) Logic:
Research demonstrates that appending the hydrophobic phenyl(4-pyridyl)methyl group to a piperazine ring significantly enhances the in vitro anti-enteroviral activity[3]. The 4-pyridyl substitution offers a distinct advantage over a standard diphenylmethyl group by introducing a hydrogen-bond acceptor, which improves aqueous solubility and allows for targeted interactions within the viral binding pocket, achieving
N-alkylation workflow yielding potent pyrazolo[3,4-d]pyrimidine enterovirus inhibitors.
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality and self-validation steps to ensure high-fidelity results.
Protocol 1: Synthesis of 4-[Chloro(phenyl)methyl]pyridine Hydrochloride
-
Preparation: Dissolve 1.0 eq of phenyl(pyridin-4-yl)methanol in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0°C.
-
Chlorination: Add 2.0 eq of Thionyl Chloride (
) dropwise.-
Causality: The dropwise addition controls the exothermic release of
and gases. The excess drives the equilibrium toward the chloride.
-
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 3 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the lower-
alcohol spot validates reaction completion. -
Self-Validating Isolation: Concentrate the mixture in vacuo to remove DCM and volatile
. Triturate the resulting residue with cold anhydrous diethyl ether.-
Validation: The highly ionic hydrochloride salt is entirely insoluble in ether and will precipitate as a clean solid, while non-basic organic impurities remain dissolved in the supernatant. Filter and dry under vacuum.
-
Protocol 2: N-Alkylation of Piperazine Derivatives
-
Preparation: Suspend 1.0 eq of the target piperazine intermediate in a 1:1 mixture of Ethanol and Acetonitrile.
-
Base Addition: Add 3.0 eq of Triethylamine (TEA), followed by 1.1 eq of 4-[Chloro(phenyl)methyl]pyridine hydrochloride[3].
-
Causality: TEA (
~10.7) is strategically chosen because it is basic enough to neutralize the hydrochloride salt and the generated during the substitution, yet non-nucleophilic enough to avoid competing with the piperazine. Releasing the free base in situ in the presence of the piperazine nucleophile kinetically favors cross-alkylation over self-polymerization.
-
-
Reaction: Reflux the mixture for 4–8 hours until completion (monitor via LC-MS).
-
Workup: Evaporate the solvent, partition between water and EtOAc, and purify the organic layer via silica gel chromatography.
Analytical Characterization
To verify the integrity of the synthesized or procured 4-[Chloro(phenyl)methyl]pyridine hydrochloride, cross-reference against these expected analytical benchmarks:
-
H NMR (400 MHz, DMSO-
): The defining feature is the benzylic methine proton ( ), which appears as a distinct singlet shifted downfield to approximately 6.40 - 6.60 ppm due to the electron-withdrawing effects of the chlorine and the protonated pyridine ring. The pyridine protons adjacent to the nitrogen will appear highly deshielded at ~8.80 ppm. -
Mass Spectrometry (ESI-MS): Due to the facile loss of the chloride ion in the mass spectrometer, the base peak often corresponds to the stabilized diarylmethyl carbocation. Expect a strong
peak at m/z 168 , alongside the intact free base peak at m/z 204 .
References
-
Chern, J.-H., Shia, K.-S., Hsu, T.-A., Tai, C.-L., Lee, C.-C., Lee, Y.-C., Chang, C.-S., Tseng, S.-N., & Shih, S.-R. (2004). Design, synthesis, and structure–activity relationships of pyrazolo[3,4-d]pyrimidines: a novel class of potent enterovirus inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(10), 2519–2525.[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS 162248-73-9 | 3H32-5-0C | MDL MFCD01934578 | 4-[Chloro(phenyl)methyl]pyridine hydrochloride | SynQuest Laboratories [synquestlabs.com]
- 3. Design, synthesis, and structure-activity relationships of pyrazolo[3,4-d]pyrimidines: a novel class of potent enterovirus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
